molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

Cat. No.: B2967546
CAS No.: 129536-66-9
M. Wt: 280.371
InChI Key: ZQOGISNIWDWMKX-XMHGGMMESA-N
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Description

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide is an organic compound with the molecular formula C18H20N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenylmethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide typically involves the reaction of tert-butylhydrazine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: tert-butylhydrazine and benzaldehyde.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.

    Procedure: The tert-butylhydrazine is added to a solution of benzaldehyde in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzoyl-N-(tert-butyl)benzohydrazide
  • 1,2-Dibenzoyl-1-tert-butylhydrazine
  • RH 5849

Uniqueness

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-benzylideneamino]-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOGISNIWDWMKX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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